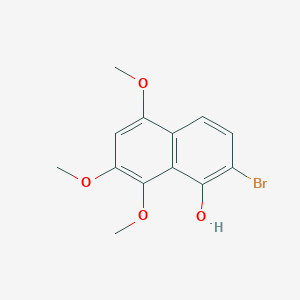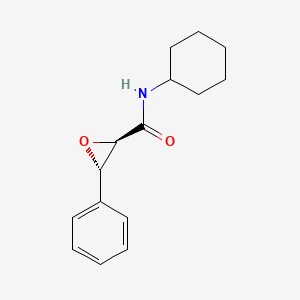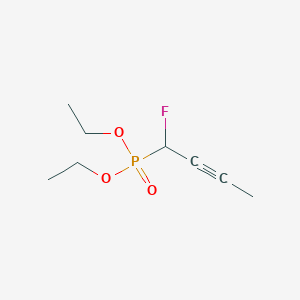![molecular formula C14H29N3S2 B14269282 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane CAS No. 189343-90-6](/img/structure/B14269282.png)
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane is a macrocyclic ligand with a unique N3S2 donor set. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in coordination chemistry and related fields .
Vorbereitungsmethoden
The synthesis of 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane involves a template reaction. The ligand is prepared by reacting (N,N’-bis(2-mercaptoethyl)-1,5-diazacyclooctane)nickel(II) with bis(2-chloroethyl)amine. This reaction yields (S,S’- (3-aza-1,5-pentanediyl)-N,N’-bis(2-mercaptoethyl)-1,5-diazacyclooctane-N,N’,N’‘,S,S’)nickel(II) chloride. The nickel is then removed, and the ligand is reacted with cobalt(II) chloride or rhodium(III) chloride to form the desired product .
Analyse Chemischer Reaktionen
4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane undergoes various chemical reactions, including complexation with metal ions. Common reagents used in these reactions include cobalt(II) chloride, rhodium(III) chloride, and nickel(II) chloride. The major products formed are metal complexes, which have been characterized by X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the field of coordination chemistry. It is used to form stable complexes with metal ions such as nickel(II), cobalt(II), and rhodium(III). These complexes have been studied for their structural, electrochemical, and catalytic properties. Additionally, the ligand’s ability to chelate radionuclides like 105Rh makes it valuable in radiopharmaceutical research .
Wirkmechanismus
The mechanism of action of 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane involves its ability to act as a pentadentate ligand, coordinating with metal ions through its nitrogen and sulfur atoms. This coordination stabilizes the metal ions and facilitates various chemical reactions. The molecular targets include metal ions such as nickel(II), cobalt(II), and rhodium(III), and the pathways involved are primarily related to coordination and complexation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane include other macrocyclic ligands with N3S2 donor sets. Examples include 1,10-dithia-4,7,13,16-tetra-azacyclo-octadecane and 1-aza-4,7-dithiacyclononane. These compounds also form stable metal complexes, but this compound is unique in its specific structure and the stability of its complexes .
Eigenschaften
CAS-Nummer |
189343-90-6 |
|---|---|
Molekularformel |
C14H29N3S2 |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
4,10-dithia-1,7,13-triazabicyclo[11.3.3]nonadecane |
InChI |
InChI=1S/C14H29N3S2/c1-5-16-7-2-8-17(6-1)10-14-19-12-4-15-3-11-18-13-9-16/h15H,1-14H2 |
InChI-Schlüssel |
ZKBFBOHCGMDPHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCCN(C1)CCSCCNCCSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
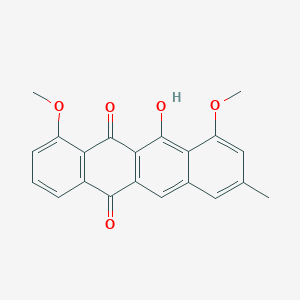
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)

![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
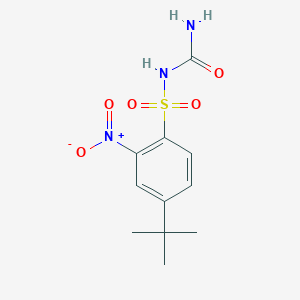
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
